molecular formula C17H19ClN4O2S B2665619 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-10-6

5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2665619
CAS No.: 898346-10-6
M. Wt: 378.88
InChI Key: SFEUKLVAHLFRHY-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazole ring fused with a triazole ring, substituted with a 3-chlorophenyl group, a morpholino group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Substitution Reactions: The resulting thiazolo[3,2-b][1,2,4]triazole is then subjected to substitution reactions to introduce the 3-chlorophenyl and morpholino groups.

    Final Functionalization: The ethyl group is introduced through alkylation reactions, and the hydroxyl group is added via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Decomposition products of the morpholino group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain pathogens or diseases. Its structural features suggest potential as an antimicrobial or anticancer agent.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the morpholino group suggests potential interactions with biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and morpholino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-((3-Chlorophenyl)(piperidino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a piperidino group instead of a morpholino group.

    5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The presence of the morpholino group in 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[(3-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUKLVAHLFRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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